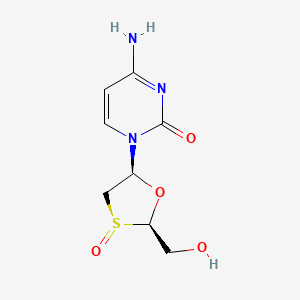

(R)-lamivudine sulfoxide

Description

Contextualization of Sulfoxides within Nucleoside Analog Chemistry

The introduction of a sulfoxide (B87167) group into a nucleoside analog represents a significant structural modification that can influence the molecule's chemical and biological properties. In nucleoside chemistry, the replacement of the furanose ring oxygen with sulfur (to form a 4'-thionucleoside) is a strategy employed to alter the compound's hydrolytic stability and conformational flexibility. rsc.orgacs.org Subsequent oxidation of the sulfur atom to a sulfoxide introduces a new chiral center and can impact the molecule's interaction with biological targets. rsc.orgnih.gov

The synthesis of nucleoside analogs containing sulfoxides can be challenging. One common approach involves the oxidation of the corresponding sulfide (B99878), for instance, using reagents like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgnih.gov Another synthetic route is the Pummerer rearrangement of a sulfoxide, which can be utilized to form the glycosidic bond with a nucleobase. rsc.orgnih.gov These synthetic strategies are crucial for accessing and studying sulfoxide-containing nucleoside analogs like (R)-lamivudine sulfoxide.

Significance of Stereochemical Control in Chiral Drug Development and Impurity Profiling

Chirality is a fundamental consideration in drug development, as different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. researchgate.netnih.gov Lamivudine (B182088) itself has two chiral centers, leading to four possible stereoisomers. newdrugapprovals.orggoogle.com The therapeutically active form is the (-)-cis-isomer, which has the (2R,5S) absolute configuration. newdrugapprovals.orggoogle.com

The oxidation of the sulfur atom in the 1,3-oxathiolane (B1218472) ring of Lamivudine introduces a third chiral center, resulting in two diastereomeric sulfoxide metabolites: this compound and (S)-lamivudine sulfoxide. nih.govnih.gov The precise control and characterization of these stereoisomers are critical for several reasons:

Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of chiral drugs and their impurities early in the development process. nih.govcanada.ca

Impurity Profiling: this compound is considered an impurity of Lamivudine. cymitquimica.comsynthinkchemicals.com Accurate detection and quantification of such impurities are essential to ensure the quality, safety, and efficacy of the final drug product. asianjpr.comnih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) are vital for separating and quantifying these isomers. rjptonline.orgshodex.com

Biological Activity: The stereochemistry of the sulfoxide group can influence the biological activity and metabolic fate of the molecule. Understanding the specific properties of the (R)-isomer is crucial for a complete picture of Lamivudine's pharmacology.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its role as a metabolite and a pharmaceutical impurity. Key areas of investigation include:

Analytical Method Development: A significant portion of research is dedicated to developing and validating robust analytical methods, particularly stability-indicating HPLC methods, for the separation and quantification of Lamivudine and its impurities, including the (R)- and (S)-sulfoxide diastereomers. nih.gov The goal is to ensure that these impurities can be accurately monitored and controlled within specified limits. asianjpr.com

Synthesis and Characterization: The synthesis of this compound as a reference standard is crucial for its use in impurity profiling and other analytical studies. synthinkchemicals.com Detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is necessary to confirm its structure and stereochemistry. google.com

Metabolic Studies: Investigating the formation of this compound as a metabolite of Lamivudine helps in understanding the drug's biotransformation pathways. drugbank.comacs.org Studies have shown that a small percentage of Lamivudine is excreted in the urine as the trans-sulfoxide metabolite. drugbank.comasm.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₄S | cymitquimica.comchemscene.com |

| Molecular Weight | 245.26 g/mol | cymitquimica.comnih.gov |

| Appearance | White to off-white solid | |

| CAS Number | 160552-54-5 | chemscene.commedkoo.com |

| IUPAC Name | 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | lgcstandards.com |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQAXFNQNADRZ-AJHSIVBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160552-54-5 | |

| Record name | Lamivudine sulfoxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE SULFOXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Absolute Configuration Elucidation of R Lamivudine Sulfoxide

Principles of Chirality and Stereoisomerism in 1,3-Oxathiolane (B1218472) Nucleoside Sulfoxides

Lamivudine (B182088) itself is a chiral molecule, possessing two stereocenters in the 1,3-oxathiolane ring, leading to four possible stereoisomers. google.comnewdrugapprovals.org The pharmaceutically active form is the (-)-cis isomer, with the (2R, 5S) absolute configuration. google.comnewdrugapprovals.orggoogle.com The oxidation of the sulfur atom in the 1,3-oxathiolane ring to a sulfoxide (B87167) creates a new stereocenter. wikipedia.org This is because the sulfur atom in a sulfoxide has a lone pair of electrons, resulting in a tetrahedral electron-pair geometry and a trigonal pyramidal shape. wikipedia.org When the two organic groups attached to the sulfur are different, as they are in lamivudine sulfoxide, the sulfur atom becomes a chiral center. wikipedia.org

This new chiral center at the sulfur atom, designated as either (R) or (S), doubles the number of possible stereoisomers. Therefore, for each enantiomer of lamivudine, there are two corresponding sulfoxide diastereomers. The focus of this article is on the (R)-sulfoxide derivative of the active (2R, 5S)-lamivudine. The stability of the sulfoxide stereocenter is high enough to prevent racemization at room temperature. wikipedia.org

Methodologies for Absolute Configuration Assignment of the Sulfoxide Moiety

Determining the absolute configuration of the sulfoxide in lamivudine sulfoxide requires specialized analytical techniques capable of distinguishing between the subtle three-dimensional arrangements of atoms.

Spectroscopic Techniques (e.g., Chiroptical Spectroscopy, Advanced NMR)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net ECD measures the differential absorption of left and right circularly polarized light, which is a characteristic property of a chiral molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible stereoisomers, the absolute configuration can be assigned. acs.org

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can also provide valuable information for stereochemical assignment. While standard 1D NMR can confirm the presence of the sulfoxide, more sophisticated 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons. These interactions can help to deduce the relative stereochemistry of the sulfoxide group in relation to the rest of the molecule. Additionally, the use of chiral solvating agents or chiral shift reagents in NMR can induce chemical shift differences between the diastereomers, aiding in their differentiation and quantification.

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the three-dimensional arrangement of all atoms in the molecule, including the absolute stereochemistry at each chiral center. The structure of lamivudine itself has been confirmed by X-ray diffraction. researchgate.net For (R)-lamivudine sulfoxide, obtaining a suitable crystal for X-ray analysis would provide unambiguous proof of its absolute configuration.

Impact of Sulfoxide Stereoisomerism on Molecular Conformation and Intermolecular Interactions

These conformational changes, induced by the sulfoxide stereocenter, can in turn affect the molecule's intermolecular interactions. tandfonline.com For instance, the ability to form hydrogen bonds, a key interaction for biological activity and crystal packing, can be altered. The different spatial arrangements of hydrogen bond donors and acceptors in the (R) and (S) sulfoxide diastereomers may lead to different binding affinities for biological targets or different crystal lattice energies. The electrostatic effects of the sulfoxide group can also play a role in stabilizing certain molecular conformations. nih.gov

Cutting Edge Analytical Techniques for the Isolation, Identification, and Quantification of R Lamivudine Sulfoxide

Chiral Chromatographic Separations of Lamivudine (B182088) Sulfoxide (B87167) Stereoisomers

The existence of stereoisomers of lamivudine sulfoxide, including the (R)- and (S)-diastereomers, requires the development of stereoselective analytical methods. Chiral chromatography is the cornerstone for resolving these isomers, ensuring the accurate quantification of the specific (R)-sulfoxide form.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, rapid analysis times, and reduced consumption of organic solvents, aligning with green chemistry principles. researchgate.netrsc.orgmdpi.com SFC is particularly effective for the enantiomeric separation of chiral sulfoxides. nih.gov

Research has demonstrated the successful separation of all six stereoisomers in a fixed-dose combination of lamivudine (3TC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF) using an Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) method. researchgate.net This indicates the high resolving power of SFC for complex chiral mixtures. The method employed a polysaccharide-based chiral stationary phase, which is known to be effective for resolving such isomers. nih.govresearchgate.net The use of carbon dioxide mixed with an alcohol modifier is a common mobile phase in SFC for separating polar compounds. researchgate.net For the separation of lamivudine stereoisomers, a mobile phase of carbon dioxide and methanol (B129727) containing a basic additive like n-butylamine was utilized to achieve optimal separation and peak shape. researchgate.net The resolution between each isomeric pair was found to be greater than 1.5, signifying a baseline separation. researchgate.net

| Parameter | Condition |

|---|---|

| Instrument | Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) System |

| Stationary Phase | Chiralpak IA (amylose-based) researchgate.net |

| Mobile Phase | Carbon Dioxide / Methanol (with 0.5% v/v n-butylamine) researchgate.net |

| Elution Mode | Gradient researchgate.net |

| Flow Rate | 1.5 mL/min researchgate.net |

| Analysis Time | 10 minutes researchgate.net |

| Resolution (Rs) | > 1.5 between isomeric pairs researchgate.net |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most widely used techniques for chiral separations in the pharmaceutical industry. nih.gov The key to separating enantiomers and diastereomers like (R)-lamivudine sulfoxide lies in the selection of an appropriate chiral stationary phase (CSP). nih.govscience.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven highly effective for resolving lamivudine and its related chiral compounds. nih.govijcrr.com Studies have shown that lamivudine is retained more effectively on cellulose-based stationary phases, which is attributed to the increased role of hydrogen bonding interactions. nih.gov A specific reverse-phase chiral HPLC method was developed for the quantification of the lamivudine enantiomer using a Lux cellulose-5 column. ijcrr.com This method successfully resolved the enantiomer from the main lamivudine peak with a resolution greater than 1.5. ijcrr.com Diastereomers, which are isomers but not mirror images, can often be separated on standard achiral columns (like C18 or silica), but achieving resolution can be challenging and may require significant method development. chromforum.orgnih.gov For complex separations involving multiple chiral centers, as in lamivudine sulfoxide, dedicated chiral columns are generally more effective. science.govresearchgate.net UPLC methods, with their use of smaller particle size columns, offer higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. d-nb.info

| Parameter | Condition |

|---|---|

| Instrument | HPLC System ijcrr.com |

| Stationary Phase | Lux cellulose-5 (250 x 4.6 mm, 5µm) ijcrr.com |

| Mobile Phase | Methanol: Diethylamine (100:0.1 v/v) ijcrr.com |

| Elution Mode | Isocratic ijcrr.com |

| Flow Rate | 0.5 mL/min ijcrr.com |

| Detection (UV) | 270 nm ijcrr.com |

| Retention Times | Enantiomer: 7.2 min, Lamivudine: 7.8 min ijcrr.com |

| Resolution (Rs) | > 1.5 ijcrr.com |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Hyphenated Mass Spectrometry for Structural Elucidation and Impurity Profiling

While chromatography separates the isomers, mass spectrometry (MS) provides definitive structural information and sensitive quantification. Hyphenated techniques, which couple a separation method with MS, are indispensable for the comprehensive analysis of this compound.

LC-MS and particularly LC-MS/MS are the methods of choice for the sensitive quantification of drugs and their metabolites in various matrices. nih.govnih.gov These techniques are crucial for impurity profiling, allowing for the detection and identification of substances like this compound even at trace levels. researchgate.netresearchgate.net

In LC-MS/MS, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode for quantification. researchgate.net This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed upon fragmentation. For lamivudine, the protonated molecule [M+H]⁺ at m/z 230.0 has been used as the precursor ion, which fragments to produce characteristic product ions, such as m/z 111.8 or 111.9. researchgate.netnih.gov Establishing the fragmentation pathway of the parent drug is a critical first step, as this information helps in identifying its degradation products and metabolites, which may show similar fragmentation patterns. researchgate.net

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Lamivudine | Positive ESI researchgate.netnih.gov | 230.0 researchgate.net / 230.04 nih.gov | 111.8 researchgate.net / 111.93 nih.gov |

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements of ions, typically with errors of less than 5 ppm. This capability is vital for the unambiguous identification of unknown impurities and metabolites. researchgate.net

By determining the exact mass of a compound, its elemental composition can be confidently deduced. researchgate.net For this compound (C₈H₁₁N₃O₄S), the theoretical exact mass of the neutral molecule is 245.0470 g/mol . medkoo.comnih.gov An HRMS instrument would measure the mass of the protonated molecule [M+H]⁺ with very high precision. This accurate mass measurement is a powerful tool to confirm the identity of this compound in a sample, distinguishing it from other potential impurities that may have the same nominal mass but a different elemental formula. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₄S medkoo.comnih.gov |

| Molecular Weight | 245.25 g/mol medkoo.com |

| Theoretical Exact Mass | 245.0470 Da medkoo.comnih.gov |

| Elemental Composition | C: 39.18%; H: 4.52%; N: 17.13%; O: 26.09%; S: 13.07% medkoo.com |

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. chromatographyonline.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is extremely valuable for discriminating between isomers (such as enantiomers, diastereomers, and structural isomers) that cannot be resolved by mass spectrometry alone. chromatographyonline.comnih.gov

A notable study demonstrated the utility of ESI-IMS-Q-TOF for analyzing lamivudine in a complex matrix containing polyethylene (B3416737) glycol (PEG). researchgate.net The research showed that PEG could act as a "shift reagent," forming noncovalent complexes with lamivudine. These complexes have a different mass and drift time (a measure of their mobility) compared to the free lamivudine ion, effectively moving the analyte to an interference-free region of the two-dimensional IMS-MS spectrum. researchgate.net This approach could be highly advantageous for separating the this compound diastereomer from its (S)-counterpart or from other co-eluting impurities, as the different three-dimensional structures of the isomers would likely result in different drift times, enabling their separation and individual analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Confirmation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical confirmation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the molecular framework and the spatial arrangement of atoms.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for the initial structural assessment. The chemical shifts in the ¹H NMR spectrum provide information about the electronic environment of the protons, while the coupling constants reveal the connectivity between neighboring protons. For instance, the anomeric proton on the oxathiolane ring typically appears as a distinct signal, and its coupling pattern can help determine the cis or trans relationship with adjacent protons. In the ¹³C NMR spectrum of lamivudine, eight distinct signals are expected, corresponding to the different carbon atoms in the molecule. psu.edu The chemical shifts of the carbon atoms in the oxathiolane and pyrimidinone rings are particularly diagnostic.

2D NMR Techniques for Detailed Structural Assignment: To overcome the complexities of 1D spectra and to definitively assign all proton and carbon signals, a suite of 2D NMR experiments is employed. These include:

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry of this compound. This experiment identifies protons that are close in space, irrespective of their bonding connectivity. For example, NOE correlations between specific protons on the oxathiolane ring and the pyrimidinone base can confirm the cis relationship, a key stereochemical feature of lamivudine. The presence or absence of specific NOE cross-peaks provides definitive evidence for the relative configuration of the stereocenters. acs.org

The stereochemistry of the sulfoxide group in this compound can also be investigated using NOESY. The spatial proximity of the sulfoxide oxygen to specific protons in the molecule will result in characteristic NOE effects, allowing for the assignment of the (R) configuration at the sulfur atom.

Table 1: Representative NMR Data for Lamivudine and Related Structures Note: The following table provides example chemical shifts for lamivudine and its intermediates. Specific shifts for this compound may vary but will follow similar patterns.

| Compound/Intermediate | Nucleus | Chemical Shift (δ, ppm) | Reference |

| Lamivudine | ¹³C | 166.14, 158.11, 153.38, 140.92, 134.71, 125.50, 94.81, 89.59, 89.28, 78.31, 77.81, 77.77, 75.58, 46.86, 46.75, 40.63, 36.74, 35.76, 34.02, 33.97, 31.27, 31.25, 26.21, 26.15, 23.38, 23.28, 22.25, 20.95, 20.88, 16.58, 16.57 | google.com |

| Lamivudine Intermediate | ¹H | 8.43 (d, 1H), 7.42 (bs, 1H), 6.35 (d, 1H), 5.71 (bs, 2H), 5.39 (s, 1H), 4.73 (t, 1H), 3.48 (dd, 1H), 3.07 (dd, 1H), 1.97-1.85 (m, 2H), 1.64 (d, 2H), 1.44-1.35 (m, 2H), 1.05 (t, 2H), 0.97-0.83 (m, 6H), 0.78 (d, 3H) | google.com |

Biochemical Formation Pathways and Enzymatic Biotransformations of R Lamivudine Sulfoxide in Preclinical Models

Mechanistic Investigation of Lamivudine (B182088) Oxidation to Sulfoxide (B87167) in In Vitro Systems (e.g., Microsomal Assays, Cell Lines)

The mechanisms of lamivudine oxidation are investigated using various in vitro systems that replicate biological environments. These systems are crucial for understanding the metabolic pathways without the complexities of a whole organism.

Microsomal Assays: Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard tool for studying Phase I metabolic reactions. researchgate.netpmda.go.jp These preparations contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). upertis.ac.iduni-graz.at For a typical assay, liver microsomes from preclinical species (e.g., rat, monkey) or humans are incubated at 37°C with the test compound (lamivudine) and a cofactor system, usually an NADPH regenerating system, to initiate the metabolic process. researchgate.net The reaction is stopped at various time points, and the disappearance of the parent drug and the formation of metabolites are quantified using analytical techniques like LC-MS/MS. nih.govacs.org While lamivudine is not significantly metabolized by CYP enzymes, newdrugapprovals.orgnih.govhres.ca microsomal assays are essential for evaluating the role of other microsomal enzymes, like FMOs, in its sulfoxidation. acs.orgnih.gov

Cell-Based Assays: Immortalized cell lines, particularly those derived from human hepatocytes like the HepG2 cell line, serve as excellent in vitro models for drug metabolism studies. nih.gov These cells retain many of the metabolic functions of primary hepatocytes, including the expression of both Phase I and Phase II drug-metabolizing enzymes. nih.gov In these assays, HepG2 cells are incubated with lamivudine, and the subsequent formation of intracellular metabolites, including the sulfoxide and the active 5'-triphosphate form, is monitored over time. nih.gov These models allow for the investigation of the complete intracellular metabolic pathway, from initial uptake and oxidation to phosphorylation. nih.govnih.gov

These in vitro systems provide a controlled environment to dissect the specific enzymatic pathways responsible for converting lamivudine to its sulfoxide metabolites, paving the way for a more detailed characterization of the enzymes involved.

Identification and Characterization of Oxidative Enzymes Involved in Sulfoxide Stereoselective Formation (e.g., Flavin-Containing Monooxygenases, Sulfotransferases)

The conversion of lamivudine to its sulfoxide metabolite is an enzymatic process catalyzed by specific oxidative enzymes. The stereochemistry of the resulting sulfoxide is determined by the high degree of selectivity inherent in these enzymes. acs.orgscielo.br Research points to two main families of enzymes being involved in this biotransformation.

Flavin-Containing Monooxygenases (FMOs): FMOs are a major class of Phase I metabolic enzymes, distinct from the CYP450 system, that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. scielo.br Lamivudine is identified as a substrate for FMOs. wikipedia.org The primary isoform expressed in the adult human liver is FMO3, which is known to catalyze the S-oxygenation of numerous drugs. wikipedia.org FMOs are known to exhibit stereoselectivity in their reactions. nih.govmdpi.com For instance, studies on the anti-inflammatory drug sulindac (B1681787) have shown that FMOs in human liver and kidney microsomes mediate its stereoselective sulfoxidation. nih.gov This inherent stereoselectivity suggests that FMO-catalyzed oxidation of lamivudine would likely favor the formation of one diastereomer over the other. mdpi.com

Sulfotransferases (SULTs): Several sources identify sulfotransferases as the enzymes responsible for the biotransformation of lamivudine to its trans-sulfoxide metabolite. drugbank.comvulcanchem.com Specifically, Sulfotransferase 1A1 (ST1) has been implicated in this reaction. nih.gov SULTs are Phase II metabolizing enzymes that typically catalyze the transfer of a sulfonate group to a substrate. While their primary role is conjugation, some can participate in oxidative reactions. Like FMOs, sulfotransferases are known to be highly stereoselective. acs.org For example, human phenol (B47542) sulfotransferases have been shown to mediate the sulfate (B86663) conjugation of other drugs in a stereoselective manner. acs.org

The involvement of these enzyme families, both known for their stereoselective catalysis, underscores that the formation of (R)-lamivudine sulfoxide is a controlled biochemical event rather than a random chemical oxidation.

Table 1: Enzymes Implicated in Lamivudine Sulfoxidation

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Stereoselectivity | References |

|---|---|---|---|---|

| Flavin-Containing Monooxygenases (FMOs) | FMO3 | Catalyzes S-oxygenation of sulfur-containing drugs. | Known to perform stereoselective sulfoxidation. | nih.govwikipedia.org |

| Sulfotransferases (SULTs) | Sulfotransferase 1A1 (ST1) | Catalyzes the formation of the trans-sulfoxide metabolite. | Known to be highly stereoselective enzymes. | drugbank.comvulcanchem.comacs.orgnih.gov |

Comparative Analysis of (R)- and (S)-Sulfoxide Formation Kinetics and Pathways in Biological Matrices (Non-Human)

A direct comparative analysis of the formation kinetics for (R)- and (S)-lamivudine sulfoxide in non-human preclinical models is not extensively detailed in the available scientific literature. Most pharmacokinetic studies in both preclinical species and humans refer to the metabolite simply as the "trans-sulfoxide," which accounts for approximately 5-10% of an oral dose. nih.govnih.govacs.orgfda.goveuropa.eunih.govfda.gov This terminology indicates the relative stereochemistry at the sulfur atom concerning the cytosine base but does not differentiate between the two possible diastereomers, this compound and (S)-lamivudine sulfoxide.

Despite the lack of specific kinetic data, the formation of these sulfoxide isomers is understood to be an enzyme-mediated process. As discussed previously, enzymes such as FMOs and sulfotransferases exhibit significant stereoselectivity. nih.govacs.orgmdpi.com Therefore, it is highly probable that the sulfoxidation of lamivudine in biological systems does not produce a racemic mixture (a 1:1 ratio) of the (R)- and (S)-sulfoxides. Instead, one diastereomer is likely formed preferentially.

Evidence from the closely related nucleoside analog, emtricitabine (B123318), which differs from lamivudine only by the presence of a fluorine atom at the 5-position of the cytosine ring, supports this view. The metabolism of emtricitabine is known to produce 3'-sulfoxide diastereomers, indicating that both isomers are formed in vivo. nih.gov This observation in a similar compound suggests that a comparable metabolic pathway yielding diastereomeric sulfoxides occurs for lamivudine, although the precise ratio and formation rates in preclinical models remain to be fully elucidated. Studies in cynomolgus monkeys have been used to assess the toxicity of lamivudine, but detailed analysis of sulfoxide metabolite kinetics was not the focus. fda.gov Similarly, pharmacokinetic studies in rats and Erythrocebus patas monkeys have characterized the parent drug but not the specific sulfoxide isomers. nih.govnih.gov

Role of Efflux Transporters in the Disposition of Sulfoxide Metabolites in Preclinical Models

Efflux transporters, particularly members of the ATP-binding cassette (ABC) transporter superfamily, play a critical role in the disposition of drugs and their metabolites by actively pumping them out of cells and into urine or bile. nih.gov This action limits intracellular accumulation and facilitates elimination from the body.

Lamivudine itself is a known substrate for several efflux transporters, including P-glycoprotein (P-gp, also known as ABCB1) and multidrug resistance-associated proteins (MRPs), such as ABCC1, ABCC2, ABCC3, and ABCC4, as well as ABCG2. nih.gov The parent drug is also a substrate for uptake transporters like the organic cation transporters OCT1, OCT2, MATE1, and MATE2-K. hres.caacs.org

While the transport of lamivudine is well-documented, the specific role of these transporters in the disposition of its sulfoxide metabolites is less defined. However, it is strongly suggested that lamivudine sulfoxide is also a substrate for ABC transporters. nih.gov This hypothesis is supported by the fact that the sulfoxide metabolite is readily cleared from the body, primarily via the kidneys. nih.gov The extrusion of lamivudine sulfoxide from cells into the bloodstream and subsequently into the renal filtrate would be a necessary step for its urinary excretion. Although direct demonstration is pending, the involvement of P-gp and other ABC transporters in the efflux of lamivudine sulfoxide is a plausible and widely accepted mechanism for its disposition in preclinical models. nih.gov

Table 2: Transporters Involved in the Disposition of Lamivudine and its Metabolites

| Transporter | Family | Known/Hypothesized Substrate | Function | References |

|---|---|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | ABC Transporter | Lamivudine, Lamivudine Sulfoxide (hypothesized) | Efflux from cells, contributing to the blood-brain barrier and renal/biliary excretion. | nih.gov |

| MRP1 (ABCC1) | ABC Transporter | Lamivudine | Efflux from cells. | nih.gov |

| MRP2 (ABCC2) | ABC Transporter | Lamivudine | Efflux from cells. | nih.gov |

| MRP3 (ABCC3) | ABC Transporter | Lamivudine | Efflux from cells. | nih.gov |

| MRP4 (ABCC4) | ABC Transporter | Lamivudine | Efflux from cells. | nih.gov |

| BCRP (ABCG2) | ABC Transporter | Lamivudine | Efflux from cells. | nih.gov |

| OCT1, OCT2, MATE1, MATE2-K | Solute Carrier (SLC) | Lamivudine | Uptake into cells (e.g., hepatocytes, renal tubular cells). | hres.caacs.org |

Table of Chemical Compounds

Preclinical Biological and Mechanistic Investigations of R Lamivudine Sulfoxide

In Vitro Evaluation of Interactions with Molecular and Cellular Targets

Assessment of Anti-Viral Activity in Cell Culture Models (if any observed)

Currently, there is a notable lack of publicly available scientific literature detailing specific in vitro antiviral activity for (R)-lamivudine sulfoxide (B87167). While the parent drug, lamivudine (B182088), has well-documented anti-HIV and anti-HBV activity, its trans-sulfoxide metabolite is generally considered to be pharmacologically inactive. pharmgkb.orgnih.gov

Enzymatic Activity Modulation (e.g., reverse transcriptase inhibition in cell-free systems)

Specific data on the direct enzymatic activity modulation of (R)-lamivudine sulfoxide, including its potential to inhibit reverse transcriptase in cell-free systems, is not extensively reported in available scientific literature. The focus of mechanistic studies has predominantly been on the triphosphate form of the parent compound, lamivudine. drugbank.compharmgkb.orgpatsnap.comnih.gov

Comparative Biological Activity Studies Between this compound, (S)-Lamivudine Sulfoxide, and Parent Lamivudine In Vitro

Elucidation of Intracellular Fate and Phosphorylation Pathways of this compound in Research Cell Lines

The intracellular fate and phosphorylation pathways of this compound have not been a primary focus of published research. The established pathway to antiviral activity for lamivudine involves a series of intracellular phosphorylation steps to form L-TP. viivhealthcare.compharmgkb.orgnih.govnih.gov It is understood that lamivudine enters the cell and is sequentially phosphorylated by cellular kinases. pharmgkb.orgnih.gov There is a possibility that lamivudine sulfoxide could be extruded from cells by ABC transporters. nih.gov However, specific studies detailing if or how this compound is taken up by cells, and whether it can be phosphorylated to any extent, are not present in the available literature.

Chemical Stability and Degradation Research of R Lamivudine Sulfoxide

Investigation of Oxidative Degradation Mechanisms Leading to (R)-Sulfoxide Formation from Lamivudine (B182088)

The formation of (R)-lamivudine sulfoxide (B87167) is a direct result of the oxidative degradation of lamivudine. The thioether linkage within the 1,3-oxathiolane (B1218472) ring of the lamivudine molecule is susceptible to oxidation. ijper.org Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, have consistently shown that lamivudine degrades extensively in an oxidative environment. researchgate.netnih.gov

The mechanism involves the oxidation of the sulfur atom in the oxathiolane ring, leading to the formation of a sulfoxide. This creates a new chiral center at the sulfur atom, resulting in two possible diastereomers: the (R)-sulfoxide and the (S)-sulfoxide. (R)-Lamivudine sulfoxide is specifically identified as Lamivudine EP Impurity H. chemicea.com Studies utilizing hydrogen peroxide (H₂O₂) as the oxidizing agent have demonstrated significant conversion of lamivudine to its sulfoxide derivatives. scholars.directderpharmachemica.com One study noted 100% degradation of lamivudine under oxidative stress conditions using 30% H₂O₂. scholars.direct Advanced oxidation processes (AOPs), such as UV/H₂O₂, have also been shown to effectively degrade lamivudine, indicating the molecule's sensitivity to oxidative conditions. mdpi.com

Table 1: Summary of Oxidative Conditions Leading to Lamivudine Degradation

| Stress Agent | Condition | Observed Outcome for Lamivudine | Reference |

|---|---|---|---|

| Hydrogen Peroxide (30%) | Room Temperature / 30 min | Significant degradation. | derpharmachemica.com |

| Hydrogen Peroxide | Not Specified | Extensive degradation. | researchgate.netnih.gov |

| Hydrogen Peroxide (3%) | Not Specified | 100% degradation observed. | scholars.direct |

| UV/H₂O₂ (AOP) | pH 6.7, 1.00 g/L TiO₂, 60 µM Lamivudine | Complete degradation within 1 hour. | mdpi.com |

Forced Degradation Studies (e.g., pH, Light, Temperature) and Pathway Elucidation

Forced degradation, or stress testing, is essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products. researchgate.netresearchgate.net These studies expose the substance to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. scholars.direct

While extensive forced degradation studies have been performed on the parent drug, lamivudine, similar detailed research focusing specifically on this compound as the starting material is not widely available in the public domain. The stability of this compound is often inferred from its appearance as a stable impurity in the degradation studies of lamivudine. derpharmachemica.comvistas.ac.in

Studies on lamivudine show it is unstable in acidic and alkaline conditions and highly unstable under oxidative stress, but it remains stable against light and thermal stress. researchgate.netnih.govscholars.direct In one study, lamivudine showed 18% degradation under acidic conditions and 32% under alkaline conditions. scholars.direct Another study noted significant degradation of lamivudine under alkali, oxidative, humidity, thermal, and photolytic conditions. derpharmachemica.com The degradation pathways of lamivudine lead to several products, including the sulfoxides and products from the cleavage of the glycosidic bond, such as cytosine. researchgate.net The elucidation of degradation pathways for this compound itself would require it to be isolated and subjected to these same stress conditions, a study not detailed in the reviewed literature.

Table 2: Summary of Forced Degradation Studies on Lamivudine

| Stress Condition | Reagent/Parameters | Stability of Lamivudine | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 5N HCl / Room Temp / 60 min | Unstable; significant degradation. | derpharmachemica.com |

| Alkaline Hydrolysis | 5N NaOH / Room Temp / 60 min | Unstable; significant degradation. | derpharmachemica.com |

| Oxidative | 30% H₂O₂ / Room Temp / 30 min | Highly Unstable; significant degradation. | derpharmachemica.com |

| Thermal | 80°C / 24 h | Unstable; significant degradation. | derpharmachemica.com |

| Photolytic | 1.2 million lux hours UV | Unstable; significant degradation. | derpharmachemica.com |

| Neutral Hydrolysis | Not Specified | Stable. | researchgate.netnih.gov |

Identification and Characterization of Other Chemical Degradation Products Using Advanced Analytical Techniques

The identification of degradation products is a critical step that follows forced degradation studies. Because specific studies detailing the forced degradation of this compound are not prevalent, the characterization of its subsequent degradation products is not documented in the scientific literature. Research has instead focused on identifying the degradation products that arise from the parent compound, lamivudine.

In these studies, a suite of advanced analytical techniques is employed to separate and identify the various impurities. rjptonline.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for separating the degradation products from the parent drug. scholars.directderpharmachemica.com For structural elucidation, mass spectrometry (MS) techniques are indispensable. Techniques such as Liquid Chromatography-Mass Spectrometry with Time-of-Flight (LC-MS/TOF) and multi-stage mass spectrometry (MSn) provide accurate mass data, which allows for the determination of elemental compositions and fragmentation pathways of the degradation products. researchgate.netnih.gov Should this compound be found to degrade further, these are the analytical methods that would be employed for the identification and characterization of any new chemical entities formed.

Computational Chemistry and Structure Activity Relationship Sar Analyses of R Lamivudine Sulfoxide Analogs

Molecular Modeling and Docking Studies to Predict Interactions with Biological Receptors and Enzymes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as (R)-lamivudine sulfoxide) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. biorxiv.org This process allows researchers to forecast the binding affinity and mode of interaction, providing insights into the molecule's potential biological activity. The methodology involves preparing the 3D structures of both the ligand and the target protein, defining a specific binding site (or "grid box"), and then using scoring algorithms to evaluate and rank the potential binding poses based on factors like binding energy. biorxiv.org

(R)-Lamivudine sulfoxide (B87167) is a known urinary metabolite of the antiretroviral drug lamivudine (B182088). medkoo.com Lamivudine itself is transformed in the body into metabolites including lamivudine sulfoxide through the action of enzymes like Sulfotransferase 1A1 (ST1). nih.govresearchgate.net While specific docking studies focusing exclusively on the (R)-sulfoxide diastereomer are not extensively detailed in the public literature, the parent compound, lamivudine, has been the subject of such computational analyses. For instance, in the context of drug repurposing, docking studies were performed to evaluate lamivudine's potential interaction with the RNA-dependent-RNA-polymerase (RdRp) of SARS-CoV-2. nih.gov

In one such in silico analysis, the docking of lamivudine into the catalytic chain of the SARS-CoV-2-RdRp structure (PDB ID: 6M71) was performed. nih.gov The results yielded a predicted binding energy, which is a key metric for estimating the strength of the ligand-receptor interaction. nih.gov These types of studies provide a foundational understanding of how lamivudine and, by extension, its metabolites might interact with various biological targets. The binding mechanism of lamivudine with human serum albumin (HSA) has also been investigated, revealing interactions primarily through hydrogen bonds and hydrophobic forces with specific amino acid residues like Arg222 and Arg257. researchgate.net

A hypothetical docking study of this compound into a target enzyme's active site would similarly aim to identify key interactions, such as hydrogen bonds involving the sulfoxide oxygen, the hydroxyl group, or the cytosine moiety, and to calculate the binding affinity. Comparing these results with those of the (S)-sulfoxide diastereomer and the parent drug, lamivudine, would be crucial for understanding the stereochemical influence on binding.

Table 1: Example of Molecular Docking Data for Lamivudine

| Ligand | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Lamivudine | SARS-CoV-2-RdRp (Chain A) | 6M71 | -6.89 |

Data sourced from a 2021 study on the repurposing of lamivudine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Investigations Correlating Sulfoxide Chirality with Observed Biological Effects (in research models)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in physicochemical properties (descriptors) across a set of molecules affect a measured biological endpoint, QSAR models can be developed to predict the activity of new, unsynthesized compounds. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Surface Analysis (CoMSIA), extend this by considering the 3D properties of molecules, like their steric and electrostatic fields. acs.org

Specific QSAR studies that exclusively correlate the chirality of the sulfoxide group in this compound and its analogs with biological effects in research models are not prominently available. However, the principles of QSAR are widely applied in drug discovery to understand the importance of stereochemistry. For other classes of antiviral agents, such as certain HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), 3D-QSAR studies have been instrumental. acs.org These analyses have demonstrated that chiral specificity is a critical determinant of binding affinity, underscoring the significance of stereochemistry in drug design. acs.org

A hypothetical QSAR study on a series of lamivudine sulfoxide analogs would involve several key steps:

Data Set Selection: A series of analogs with varying substituents would be synthesized, including both the (R) and (S) sulfoxide diastereomers. Their biological activity against a specific target (e.g., IC₅₀ value against a viral enzyme) would be measured experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These could include constitutional, topological, geometric (3D), and electronic properties. For a study focused on chirality, stereochemical descriptors would be paramount.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR equation linking the descriptors to the observed biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a model could quantify the impact of the sulfoxide group's spatial orientation, helping to explain why the (R) or (S) isomer is more or less active and guiding the design of more potent analogs.

Table 2: Conceptual Parameters for a QSAR Study of Lamivudine Sulfoxide Analogs

| Descriptor Category | Example Descriptors | Potential Impact on Activity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influence on electrostatic interactions, hydrogen bonding capacity |

| Steric / 3D | Molecular volume, Surface area, CoMFA/CoMSIA fields | Defines the shape and fit within the binding pocket; steric hindrance |

| Topological | Connectivity indices, Kappa shape indices | Describes molecular size, shape, and branching |

| Chirality | Absolute configuration (R/S), Dihedral angles | Determines the precise 3D arrangement of atoms and functional groups |

Density Functional Theory (DFT) Analysis and Other Quantum Chemical Calculations for Conformational and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in computational chemistry to investigate the electronic structure of molecules. nih.gov It is employed to calculate a wide array of molecular properties, including optimized geometries, conformational energies, electronic properties (like dipole moments and partial charges), and vibrational frequencies, which can be correlated with IR spectra. nih.gov DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying molecules of pharmaceutical interest.

For lamivudine and its derivatives, DFT has been applied to understand various chemical behaviors. For instance, DFT has been used to justify the differential rates of degradation of lamivudine under acidic and basic conditions. researchgate.net Furthermore, DFT simulations are effective in predicting spectral properties; studies have shown a high correlation (e.g., R² = 0.970 for UV-Vis) between DFT-predicted spectra and experimental data for lamivudine. Quantum chemical calculations have also been used to study the energetics and geometries of lamivudine in complexes with metal ions. researchgate.net

In the context of this compound, DFT analysis would be invaluable for characterizing its intrinsic properties. Key applications would include:

Conformational Analysis: Determining the most stable three-dimensional conformation(s) of the molecule by calculating the relative energies of different rotational isomers (rotamers).

Electronic Property Calculation: Mapping the electron density distribution to calculate the molecular electrostatic potential (MEP), which identifies regions of the molecule that are electron-rich (prone to electrophilic attack or hydrogen bond donation) or electron-poor.

Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

These calculated properties provide a fundamental understanding of the molecule's reactivity and its potential for non-covalent interactions, which are essential for binding to a biological target.

Table 3: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁N₃O₄S | PubChem |

| Molecular Weight | 245.26 g/mol | PubChem |

| IUPAC Name | 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | PubChem |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs |

| Topological Polar Surface Area | 124 Ų | Computed by Cactvs |

Data sourced from PubChem CID 71749728. nih.gov

Theoretical Insights into the Stereochemical Impact of the Sulfoxide Group on Ligand-Target Binding

The introduction of a sulfoxide group into lamivudine creates a new chiral center at the sulfur atom, resulting in two diastereomers: this compound and (S)-lamivudine sulfoxide. The stereochemical configuration of this sulfoxide group has a profound theoretical impact on how the molecule interacts with its biological target. Computational methods provide a framework for understanding this impact at a molecular level.

The primary influence of the sulfoxide's stereochemistry is on the molecule's three-dimensional shape. The (R) and (S) configurations dictate a different spatial orientation of the sulfoxide oxygen atom relative to the rest of the molecule. This seemingly subtle difference can dramatically alter the ligand's ability to fit within the constrained volume of an enzyme's active site. Molecular docking studies (as discussed in 8.1) can visualize and quantify this effect. For example, in one configuration, the sulfoxide oxygen might be positioned to form a critical hydrogen bond with an amino acid residue in the binding pocket, enhancing affinity. In the other configuration, the same oxygen atom might be oriented in a way that leads to a steric clash with the protein, weakening the interaction.

Insights from QSAR studies on other chiral molecules confirm that stereoisomers often exhibit vastly different biological activities due to these differences in 3D shape and electrostatic fields. acs.org Therefore, theoretical models predict that the stereochemistry of the sulfoxide in lamivudine metabolites is a key determinant of their biological recognition and effects. The (R) and (S) diastereomers are, from the perspective of a chiral biological receptor, distinct chemical entities with unique interaction profiles, likely leading to different binding affinities and biological activities.

Emerging Research Directions and Methodological Challenges in R Lamivudine Sulfoxide Research

Challenges in Achieving Enantiopure Synthesis and Separation of Sulfoxide (B87167) Nucleoside Analogs

The synthesis of enantiomerically pure sulfoxide nucleoside analogs like (R)-lamivudine sulfoxide is a formidable task in organic chemistry. nih.govnih.gov The primary challenge lies in the stereoselective oxidation of the prochiral sulfide (B99878) precursor.

Synthetic Hurdles: The oxidation of the sulfur atom in the 1,3-oxathiolane (B1218472) ring of lamivudine (B182088) can result in two diastereomers: this compound and (S)-lamivudine sulfoxide. phenomenex.com Achieving high diastereoselectivity in this oxidation step is difficult. Traditional oxidation methods often yield a mixture of diastereomers, necessitating complex purification processes. sci-hub.se While methods employing chiral reagents or catalysts have been developed for other chiral sulfoxides, their application to nucleoside analogs can be limited by substrate specificity and reaction conditions that may compromise the integrity of the complex nucleoside structure. nih.gove3s-conferences.orgacs.org Researchers have explored various strategies, including the use of chiral auxiliaries and bio-enzyme catalysis, to improve enantioselectivity in the synthesis of chiral sulfoxides, though these methods face challenges in scalability and cost-effectiveness. e3s-conferences.org

Separation Complexities: Once a mixture of diastereomers is formed, their separation presents another significant challenge. The physical and chemical properties of diastereomers are often very similar, making separation by standard techniques like simple recrystallization difficult. sci-hub.se While some success has been achieved with recrystallization and the formation of diastereomeric salts for lamivudine isomers, achieving the high purity required for pharmaceutical standards (>99.8%) can be an arduous multi-step process.

Chromatographic methods are the most effective for separating chiral sulfoxides. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the predominant techniques. nih.govveranova.comveranova.com The selection of the appropriate CSP and mobile phase is critical and often requires extensive screening and optimization. fagg.be Polysaccharide-based CSPs, for instance, have shown broad applicability for separating a wide variety of chiral compounds, including sulfoxides. nih.govmdpi.com However, the development of a robust and scalable chromatographic method for separating specific diastereomers like those of lamivudine sulfoxide remains a resource-intensive endeavor. fagg.be

Development of Novel Analytical Methodologies for Trace-Level Detection and Quantification of Chiral Sulfoxides

The accurate detection and quantification of this compound, often present as a trace-level impurity in the active pharmaceutical ingredient (API), is crucial for quality control and regulatory compliance. The development of sensitive, specific, and validated analytical methods is paramount.

Chromatographic Techniques: HPLC and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the workhorses for analyzing chiral pollutants and pharmaceutical impurities at trace levels. rsc.orgderpharmachemica.commostwiedzy.pl For lamivudine and its impurities, including the sulfoxide diastereomers, specific methods have been developed. For example, the USP monograph for Abacavir and Lamivudine tablets requires a resolution of not less than 1.0 between the (S)- and (R)-sulfoxide diastereomers, highlighting the regulatory importance of their separation. phenomenex.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. fagg.be Using supercritical CO2 as the primary mobile phase, SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and high separation efficiency. veranova.commdpi.com The development of SFC methods, often in conjunction with MS detection (SFC-MS), provides high throughput and sensitivity for chiral analysis. veranova.comcsic.es

Methodological Advances: The primary challenge in developing these methods is achieving both adequate separation (resolution) and low limits of detection (LOD) and quantification (LOQ). derpharmachemica.commostwiedzy.pl For instance, a validated HPTLC method for lamivudine and an impurity reported an LOQ of 64.37 ng/band for lamivudine itself, indicating the sensitivity required for impurity profiling. asianjpr.com For chiral sulfoxides in complex biological matrices like plasma, normal-phase LC-MS/MS methods have been developed with LOQs as low as 5 ng/ml. nih.gov These methods are essential for pharmacokinetic studies but require extensive validation to ensure accuracy and precision. nih.gov

The table below summarizes key analytical techniques used for the separation and detection of chiral sulfoxides and related impurities.

| Technique | Stationary Phase/Column Type | Key Advantages | Challenges/Considerations |

| HPLC/UPLC | Chiral Stationary Phases (CSPs) like polysaccharide-based or Pirkle-type columns. nih.govcsfarmacie.cz C18 columns for general impurity profiling. phenomenex.com | High resolution, well-established, versatile for various compounds. csfarmacie.cz | Longer run times, higher organic solvent consumption compared to SFC. mdpi.com Method development can be extensive. fagg.be |

| SFC | Polysaccharide-based CSPs are common. fagg.bemdpi.com | Fast analysis, reduced solvent waste, high efficiency, suitable for preparative scale. veranova.comfagg.bemdpi.com | Requires specialized equipment; method optimization can be complex due to variables like pressure and temperature. fagg.be |

| LC-MS/MS | Various, coupled with HPLC or SFC systems. | High sensitivity and selectivity, essential for trace-level detection in complex matrices (e.g., plasma, wastewater). rsc.orgnih.gov | Matrix effects, ionization suppression, requires expensive instrumentation and expert operation. mostwiedzy.pl |

| HPTLC | Silica gel plates. asianjpr.com | Simple, cost-effective, high sample throughput. | Lower resolution and sensitivity compared to HPLC/SFC, less suitable for complex chiral separations. asianjpr.com |

This table is generated based on information from multiple sources. phenomenex.comnih.govveranova.comfagg.bemdpi.comrsc.orgasianjpr.comnih.govcsfarmacie.cz

Potential Application of this compound as a Biochemical Probe or Mechanistic Research Tool

While often viewed as an inactive metabolite, this compound and other chiral sulfoxides hold potential as tools for biochemical research. The stereochemistry at the sulfur atom can profoundly influence interactions with biological targets like enzymes. researchgate.net

Lamivudine itself is a prodrug that must be phosphorylated intracellularly to its active triphosphate form (3TC-TP) to inhibit viral reverse transcriptase. nih.govnih.gov The metabolic conversion of lamivudine to its sulfoxide diastereomers is a minor pathway, accounting for about 5-10% of its elimination. nih.govnih.gov Studying the specific interactions of this compound with the enzymes involved in lamivudine's activation (kinases) or metabolism could provide valuable insights. For example, determining whether the (R)-sulfoxide is a substrate or inhibitor for these enzymes could help elucidate the structural requirements for enzyme binding and activity.

Furthermore, chiral sulfoxides can be used to probe the stereoselectivity of metabolic enzymes. In some cases, sulfoxides can be reduced back to the parent sulfide by enzymes like methionine sulfoxide reductases (Msrs). almacgroup.comfrontiersin.org Investigating whether this compound can be reduced in vivo and by which enzymes could uncover novel metabolic pathways and highlight the stereospecificity of these reductases. Such studies could use the enantiopure sulfoxide as a probe to map the active sites and mechanisms of these enzymes.

Future Perspectives in Understanding the Broader Chemical and Biochemical Implications of Sulfoxide Chirality in Related Drug Classes

The research on this compound is part of a broader trend in medicinal chemistry: the growing appreciation for the role of sulfur stereogenic centers in drug design and function. nih.govspringernature.com Chiral sulfoxides are present in several marketed drugs, where a single enantiomer is often responsible for the desired therapeutic effect. nih.gove3s-conferences.orgacs.org

Future research will likely focus on several key areas:

In Vivo Stereoconversion: A critical area of investigation is the potential for chiral inversion of sulfoxides in the body. wikipedia.org While some drugs are known to undergo unidirectional chiral inversion, where an inactive R-enantiomer is converted to the active S-enantiomer, the stability and potential for interconversion of sulfoxide diastereomers like those of lamivudine are not fully understood. wikipedia.orgnih.govstackexchange.com Understanding if this compound can convert to the (S)-diastereomer or vice-versa in vivo is crucial for a complete toxicological and pharmacological assessment.

Prodrug Strategies: The conversion of a sulfide to a sulfoxide, and subsequently to a sulfone, has been explored as a prodrug strategy. nih.govnih.gov A sulfoxide can act as a more soluble prodrug that is metabolized to the active sulfone in the body, potentially improving bioavailability. nih.govnih.gov Exploring whether the stereochemistry of the sulfoxide intermediate—(R) versus (S)—affects the rate and extent of this activation could be a fruitful avenue for designing more effective prodrugs in other therapeutic classes.

Expanding Chemical Space: The deliberate incorporation of chiral sulfur centers, including sulfoxides, is a strategy to expand the chemical space for drug discovery. nih.govspringernature.comrsc.org These groups can form unique interactions with biological targets and improve the physicochemical properties of drug candidates. nih.gov The challenges and solutions identified in the synthesis and analysis of this compound will inform the development of other novel chiral sulfoxide drugs, leading to safer and more effective medicines. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of (R)-lamivudine sulfoxide to ensure high enantiomeric purity?

- Methodological Answer :

- Use chiral chromatography (e.g., HPLC with amylose-based columns) to monitor enantiomeric excess during synthesis .

- Employ kinetic resolution or asymmetric oxidation techniques, referencing literature on sulfoxide stereochemistry .

- Validate purity via -NMR and mass spectrometry, ensuring compliance with pharmacopeial standards for reference materials .

Q. How can researchers validate the identity and stability of this compound in analytical method development?

- Methodological Answer :

- Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to assess stability .

- Compare spectroscopic data (e.g., IR, UV-Vis) with published reference spectra and cross-validate using orthogonal techniques like X-ray crystallography .

- Use stability-indicating assays (e.g., UPLC) to track degradation products and ensure method robustness .

Q. What are the critical parameters for designing a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Document reaction parameters (temperature, solvent, catalyst loading) in detail to enable replication .

- Include control experiments to assess the impact of trace impurities on enantioselectivity .

- Share raw data (e.g., chromatograms, spectral files) in supplementary materials for peer validation .

Advanced Research Questions

Q. How should researchers address contradictory data in the stereochemical assignment of this compound across different studies?

- Methodological Answer :

- Perform comparative analysis using circular dichroism (CD) and vibrational circular dichroism (VCD) to resolve ambiguities .

- Replicate disputed experiments under standardized conditions and publish raw datasets for community scrutiny .

- Apply density functional theory (DFT) calculations to predict and validate spectroscopic signatures .

Q. What advanced techniques are suitable for investigating the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- Use -radiolabeled analogs to track metabolite formation in vitro (e.g., liver microsomes) and in vivo .

- Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) to structurally characterize novel metabolites .

- Cross-reference findings with existing pharmacokinetic databases to identify species-specific metabolic variations .

Q. How can researchers design experiments to elucidate the role of this compound in drug-resistant viral strains?

- Methodological Answer :

- Employ reverse genetics to engineer viral mutants with targeted resistance-associated mutations .

- Perform binding affinity assays (e.g., surface plasmon resonance) to compare interactions with wild-type vs. mutant viral enzymes .

- Integrate molecular dynamics simulations to predict structural changes impacting drug efficacy .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA) to identify critical process parameters influencing purity and yield .

- Use tolerance intervals (e.g., ±3σ) to define acceptable variability limits aligned with ICH Q3A guidelines .

- Publish control charts and raw analytical data to support reproducibility claims .

Methodological Frameworks for Data Reporting

- For Synthesis Studies : Include step-by-step protocols, raw spectral data, and failure analyses in supplementary materials .

- For Pharmacological Studies : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing datasets .

- For Computational Studies : Provide input files and computational parameters to enable replication of molecular modeling workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.